molecular formula C4H11NS2 B14610539 2,2-Bis(methylsulfanyl)ethan-1-amine CAS No. 57270-51-6

2,2-Bis(methylsulfanyl)ethan-1-amine

Cat. No.: B14610539
CAS No.: 57270-51-6
M. Wt: 137.3 g/mol
InChI Key: IHJVGXNOQWLWOF-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)ethan-1-amine (CAS: [51-85-4], molecular formula: C₄H₁₂N₂S₂) is a sulfur-containing amine derivative characterized by two methylsulfanyl (-SCH₃) groups attached to the central carbon of an ethan-1-amine backbone . This compound has garnered attention in biochemical research due to its role as a warhead in ubiquitin-based probes, enabling selective covalent modification of deubiquitinating enzymes (DUBs) through thiol-disulfide exchange reactions . Its synthesis involves TFA-mediated deprotection and purification, with analytical validation via SDS-PAGE and LC-MS . While its toxicological profile remains understudied, safety guidelines recommend avoiding inhalation or dermal exposure .

Properties

CAS No.

57270-51-6

Molecular Formula

C4H11NS2

Molecular Weight

137.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)ethanamine

InChI

InChI=1S/C4H11NS2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3

InChI Key

IHJVGXNOQWLWOF-UHFFFAOYSA-N

Canonical SMILES

CSC(CN)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)ethan-1-amine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur-containing groups can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance : The cyclopropylmethyl group in 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine introduces steric bulk, which may reduce reactivity compared to the smaller -SCH₃ groups in the parent compound .
  • Biological Interactions : Compounds with aromatic systems (e.g., indole in ) are more likely to engage in π-π stacking, making them candidates for drug discovery.

Research Findings and Trends

Recent studies highlight the versatility of sulfanyl-containing amines:

  • Biochemical Probes : The disulfide bond in this compound enables covalent binding to cysteine residues in enzymes, a mechanism critical for studying DUB activity .
  • Material Science : Analogues like 2,2′-(ethane-1,2-diylbis(oxy))bis(ethan-1-amine) (TEGA) demonstrate flame-retardant properties in epoxy resins, though their ether linkages differ from sulfanyl groups .
  • Drug Discovery : Indole- and thiophene-containing derivatives (e.g., ) show promise in targeting parasitic infections and cancer pathways.

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